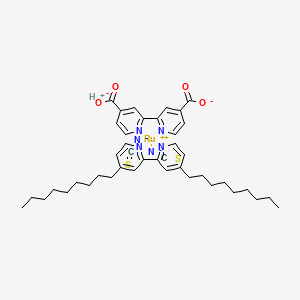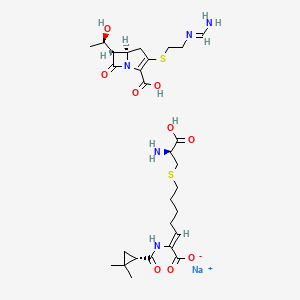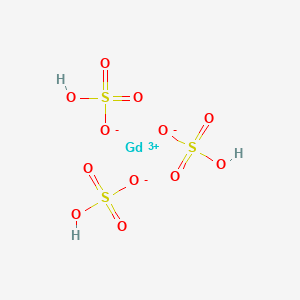![molecular formula C17H14FNO2S B13142495 N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzyl group and a methoxy group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide typically involves the coupling of 3-fluorobenzylamine with 5-methoxybenzo[b]thiophene-2-carboxylic acid. This reaction is often facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-hydroxybenzo[b]thiophene-2-carboxamide.
Reduction: Formation of N-(3-fluorobenzyl)-5-methoxybenzo[b]thiophene-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to modulate biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to these peptides and inhibit their aggregation, thereby potentially reducing neurotoxicity.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a benzo[b]thiophene ring.
N-(2-fluorophenyl)-thiophene-2-carboxamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide is unique due to the presence of both a fluorobenzyl group and a methoxy group, which confer distinct chemical and biological properties. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H14FNO2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-5-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14FNO2S/c1-21-14-5-6-15-12(8-14)9-16(22-15)17(20)19-10-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
RADHARZXGFWSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)C(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


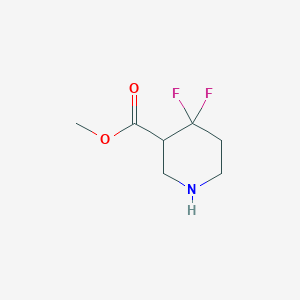
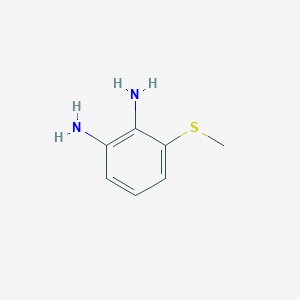
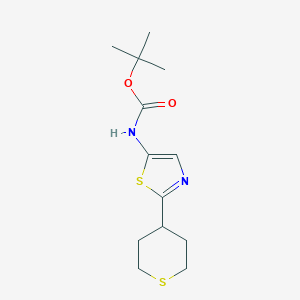
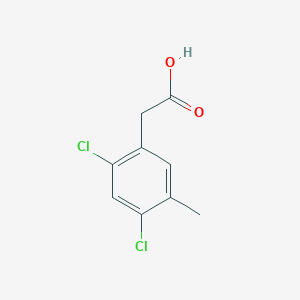

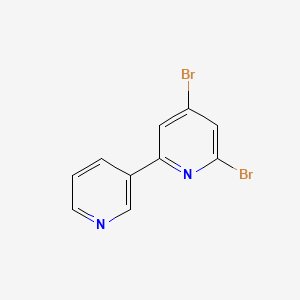
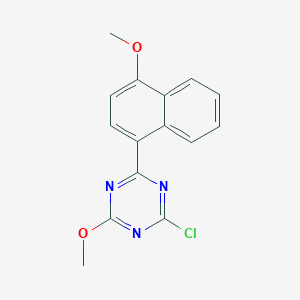
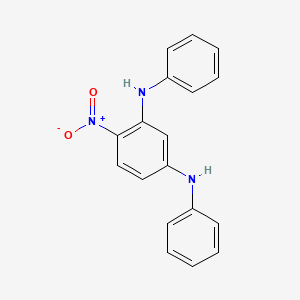
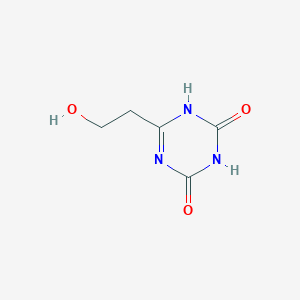

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
